

# Spectroscopic Profile of 3-Methylanisole: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methylanisole	
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This guide provides a comprehensive overview of the spectroscopic data for **3-methylanisole**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and application in a laboratory setting.

#### **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **3-methylanisole**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **3-methylanisole** provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.14	t (triplet)	Ar-H (Position 5)
~6.74	d (triplet)	Ar-H (Position 6)
~6.70	s (singlet)	Ar-H (Position 2)
~6.69	d (doublet)	Ar-H (Position 4)
3.73	s (singlet)	-OCH₃
2.30	s (singlet)	Ar-CH₃

Solvent: CDCl<sub>3</sub>. Frequency: 399.65 MHz.[1]

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum reveals the number and types of carbon atoms present in **3-methylanisole**.

Chemical Shift ( $\delta$ ) ppm	Assignment
159.5	C-O (Position 1)
139.0	C-CH₃ (Position 3)
129.2	Ar-CH (Position 5)
121.5	Ar-CH (Position 6)
115.8	Ar-CH (Position 4)
111.8	Ar-CH (Position 2)
55.1	-OCH₃
21.5	Ar-CH₃

Solvent: CDCl3.

## Infrared (IR) Spectroscopy



The IR spectrum of **3-methylanisole** highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3030	Medium	Aromatic C-H Stretch
~2950, ~2830	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> , -OCH <sub>3</sub> )
~1600, ~1580	Strong	Aromatic C=C Stretch
~1480, ~1460	Medium	C-H Bend (-CH₃)
~1250	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1040	Strong	Symmetric C-O-C Stretch (Aryl Ether)
~870, ~770	Strong	C-H Out-of-plane Bend (Aromatic)

#### **Mass Spectrometry (MS)**

The mass spectrum of **3-methylanisole** provides information about its molecular weight and fragmentation pattern upon ionization.



m/z	Relative Intensity (%)	Assignment
122	100	[M] <sup>+</sup> (Molecular Ion)
107	20.8	[M - CH <sub>3</sub> ]+
92	23.7	[M - OCH <sub>2</sub> ] <sup>+</sup> or [M - C <sub>2</sub> H <sub>6</sub> ] <sup>+</sup>
91	50.3	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
79	31.3	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	35.8	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)
65	9.5	[C₅H₅] <sup>+</sup>
51	12.9	[C <sub>4</sub> H <sub>3</sub> ]+
39	18.6	[C <sub>3</sub> H <sub>3</sub> ]+

Ionization Method: Electron Ionization (EI) at 75 eV.[2]

### **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

#### NMR Spectroscopy Protocol

- Sample Preparation: A solution of **3-methylanisole** (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400
   MHz or similar, is used for data acquisition.
- ¹H NMR Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.



- A standard one-pulse sequence is used to acquire the <sup>1</sup>H NMR spectrum.
- Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled <sup>13</sup>C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
  - Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans for adequate signal-to-noise (often several hundred to thousands), and a relaxation delay of 2 seconds.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

### **IR Spectroscopy Protocol**

- Sample Preparation: As 3-methylanisole is a liquid at room temperature, the neat liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.
  - The sample-loaded salt plates are placed in the sample holder of the spectrometer.
  - The IR spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.



 Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber). The spectrum is then analyzed to identify the characteristic absorption bands.

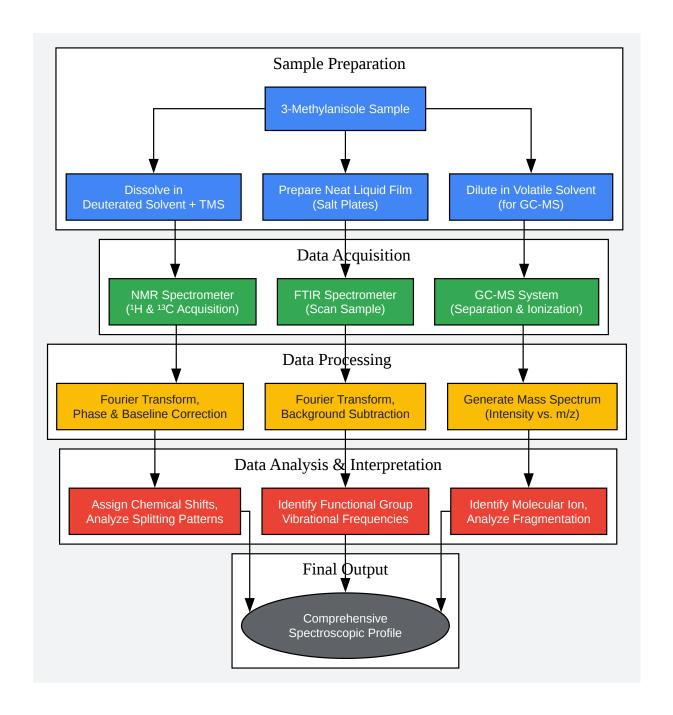
#### **Mass Spectrometry Protocol**

- Sample Introduction: For a volatile liquid like 3-methylanisole, a direct insertion probe or, more commonly, gas chromatography-mass spectrometry (GC-MS) is used. In GC-MS, a small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the components of the sample, and 3-methylanisole is introduced into the mass spectrometer as a pure compound.
- Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is used.
- Ionization and Analysis:
  - In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Data Acquisition and Processing: The detector records the abundance of each ion, and a
  mass spectrum is generated by plotting the relative intensity of the ions as a function of their
  m/z ratio. The spectrum is analyzed to identify the molecular ion and interpret the
  fragmentation pattern.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-methylanisole**.





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General workflow for spectroscopic analysis of a chemical compound.



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#### References

- 1. 3-Methylanisole(100-84-5) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Methylanisole(100-84-5) IR Spectrum [m.chemicalbook.com]
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